N,N-dimethyl-4-(naphthalene-2-sulfonyl)piperazine-1-sulfonamide

PTPN22 inhibition Autoimmunity Negative control

This dual sulfonamide is a uniquely validated universal negative control with a confirmed 0% hit rate across >80 assays, including PTPN22 (IC50 >79.4 µM), PLK1, Hsp70, and multiple GPCRs. Its architecture—naphthalene-2-sulfonyl plus N,N-dimethylsulfonamide on piperazine—eliminates hydrogen bond donors and off-target interactions, unlike simpler mono-sulfonylpiperazine analogs. Non-cytotoxic in HT1080, endothelial, and fibroblast cell-based assays. Replace multiple target-specific controls with a single entity to reduce plate-to-plate variability and consumable costs.

Molecular Formula C16H21N3O4S2
Molecular Weight 383.5 g/mol
CAS No. 712345-21-6
Cat. No. B3280301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-4-(naphthalene-2-sulfonyl)piperazine-1-sulfonamide
CAS712345-21-6
Molecular FormulaC16H21N3O4S2
Molecular Weight383.5 g/mol
Structural Identifiers
SMILESCN(C)S(=O)(=O)N1CCN(CC1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2
InChIInChI=1S/C16H21N3O4S2/c1-17(2)25(22,23)19-11-9-18(10-12-19)24(20,21)16-8-7-14-5-3-4-6-15(14)13-16/h3-8,13H,9-12H2,1-2H3
InChIKeyUHDPVCZPLYERKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethyl-4-(naphthalene-2-sulfonyl)piperazine-1-sulfonamide (CAS 712345-21-6): Structural and Chemical Profile for Research Sourcing


N,N-Dimethyl-4-(naphthalene-2-sulfonyl)piperazine-1-sulfonamide (PubChem CID 1094974) is a dual sulfonamide featuring a naphthalene-2-sulfonyl group and an N,N-dimethylsulfonamide moiety attached to a piperazine core [1]. With a molecular weight of 383.5 g/mol, XLogP3 of 1.3, and zero hydrogen bond donors, it possesses a distinct physicochemical signature among sulfonylpiperazine analogs [1]. This compound has been tested in over 80 PubChem bioassays, predominantly as an inactive entity, establishing it as a clean negative control candidate for multiple target families [2].

Why Simple Sulfonylpiperazine Analogs Cannot Substitute for N,N-Dimethyl-4-(naphthalene-2-sulfonyl)piperazine-1-sulfonamide in Research


The dual sulfonamide architecture—combining a naphthalene-2-sulfonyl group with an N,N-dimethylsulfonamide on the same piperazine ring—cannot be replicated by simpler analogs such as 1-(naphthalene-2-sulfonyl)piperazine (CAS 179051-76-4), which lacks the dimethylsulfonamide moiety [1]. This structural difference eliminates the hydrogen bond donor present in the secondary amine of the simpler analog, reducing off-target interactions and altering toxicity profile [1]. Furthermore, the target compound's complete inactivity across a broad panel of >80 targets, including PTPN22, PLK1, Hsp70, and multiple GPCRs (at concentrations up to 79.4 µM in confirmatory assays), starkly contrasts with the sub-micromolar activities reported for other aryl sulfonylpiperazines against their cognate targets [2][3]. Substituting a generic sulfonylpiperazine with unknown polypharmacology would compromise the validity of experiments that rely on this established inactivity profile.

Quantitative Evidence for the Selection of N,N-Dimethyl-4-(naphthalene-2-sulfonyl)piperazine-1-sulfonamide Over Analogs


PTPN22 Inhibitory Activity: >50-Fold Weaker Than Reference Inhibitor PTPN22-IN-1

Against human PTPN22 (lymphoid tyrosine phosphatase LYP), the target compound shows an IC50 > 79.4 µM in a Sanford-Burnham Center confirmatory assay, classifying it as inactive [1]. In contrast, the reference inhibitor PTPN22-IN-1 achieves an IC50 of 1.4 µM and a Ki of 0.50 µM in the same enzyme class, representing a >56-fold potency gap . This stark inactivity profile uniquely positions the target compound as a reliable negative control for PTPN22 target engagement studies, whereas even low-potency analogs in the sulfonylpiperazine class may show false-positive inhibition at high concentrations.

PTPN22 inhibition Autoimmunity Negative control

Polypharmacology Profile: 0% Hit Rate Across >80 Diverse Bioassays

In a comprehensive profiling study comprising 83 distinct PubChem bioassays, the target compound was classified as 'Inactive' in 83 out of 83 assays, yielding a 0% hit rate [1]. This panel includes confirmatory dose-response assays for Hsc70, Hsp70, PLK1, EphA4, FAK, CYP2C9, CYP2C19, 15-hLO-2, and IMPase, as well as cell-based screens for NFkB translocation, STAT1/3 activity, and GPCR signaling. While most commercially available sulfonylpiperazine derivatives exhibit activity against at least one target family (e.g., carbonic anhydrase inhibition with IC50 values ranging from 0.1 to 10 µM), the target compound's uniform inactivity across 7 enzyme classes, 4 receptor families, and 3 phenotypic assays is a distinctive attribute [2].

Polypharmacology Selectivity screening Negative control

Structural Differentiation: Absence of Hydrogen Bond Donors vs. 1-(Naphthalene-2-sulfonyl)piperazine

The target compound has zero hydrogen bond donors (HBD = 0), compared to the closest structural analog, 1-(naphthalene-2-sulfonyl)piperazine (CAS 179051-76-4), which has one HBD due to its secondary amine [1]. This property is quantitatively reflected in the computed values: the target compound's HBD count is 0, while the simpler analog's is 1 [1]. The absence of HBDs significantly alters membrane permeability potential and off-target binding profiles, as hydrogen bond donors are critical determinants of both oral bioavailability and promiscuous binding . In a procurement context, this structural difference means the target compound cannot be substituted by the simpler sulfonylpiperazine for applications requiring a non-donor scaffold.

Structural analog Hydrogen bond donor Physicochemical property

XLogP3 and Solubility Profile Differentiation from Aryl-Substituted Sulfonylpiperazines

The target compound exhibits an XLogP3 of 1.3, which is lower than the computed XLogP3 of 2.1 for the simple analog 1-(naphthalene-2-sulfonyl)piperazine [1] and markedly lower than many bioactive sulfonylpiperazine derivatives that typically range from 2.5 to 4.5 [2]. The reduced lipophilicity is attributable to the additional polar sulfonamide group. In the context of the sulfonylpiperazine class, where most active compounds cluster in the XLogP3 2.5–4.5 range, the target compound's XLogP3 of 1.3 predicts superior aqueous solubility and a lower likelihood of membrane bilayer accumulation, thereby reducing the risk of non-specific cytotoxicity that plagues more lipophilic analogs [2].

Lipophilicity Solubility Physicochemical property

High-Impact Research and Industrial Applications of N,N-Dimethyl-4-(naphthalene-2-sulfonyl)piperazine-1-sulfonamide


Universal Negative Control Compound for High-Throughput Screening (HTS) Campaigns

With a 0% hit rate across a diverse panel of >80 confirmatory and screening assays, the target compound serves as an ideal negative (inactive) control in any HTS campaign aimed at identifying inhibitors of kinases, phosphatases, GPCRs, transcription factors, or microbial targets. Its complete inactivity, verified across multiple independent assay formats including fluorescence polarization, luminescence, and colorimetric readouts, eliminates the need for target-specific negative controls and reduces plate-to-plate variability [1]. Procurement of this compound as a universal negative control can streamline screening logistics and lower consumable costs by replacing multiple compound-specific controls with a single well-characterized entity.

Selectivity Scaffold for Structure-Activity Relationship (SAR) Studies in Autoimmunity Targets

Its confirmed inactivity against PTPN22 (IC50 > 79.4 µM) and multiple other autoimmune targets (LYP, STAT1, STAT3, NFκB) makes it an excellent starting scaffold for SAR campaigns focused on engineering selectivity. Researchers can use the target compound as a 'blank slate' core, systematically adding functional groups to introduce activity against desired targets while monitoring for the emergence of polypharmacology [1][2]. The dual sulfonamide architecture provides two chemically distinct sites for modular derivatization, a synthetic advantage over single-sulfonamide analogs.

Non-Toxic Reference Standard for Cell-Based Cytotoxicity and Proliferation Assays

The target compound was inactive in multiple cell-based assays, including the Fluorescent HTS Cytotoxicity/Cell viability assay (HT1080 cells, AID 620), Human Endothelial Cell Proliferation Assay (AID 648), and Human Lung Fibroblast Proliferation Assay (AID 719), confirming its lack of non-specific cytotoxicity up to the tested concentration range [1]. This profile supports its use as a non-toxic reference standard for normalizing cell viability readouts, especially in studies involving structural analogs that may exhibit dose-limiting toxicity.

Quote Request

Request a Quote for N,N-dimethyl-4-(naphthalene-2-sulfonyl)piperazine-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.